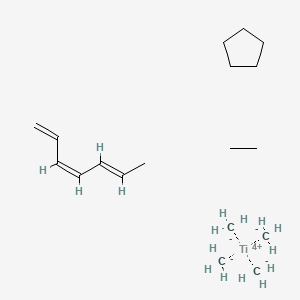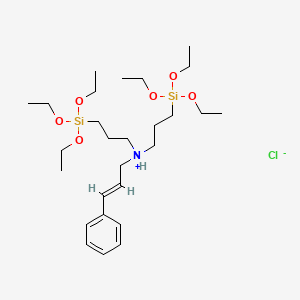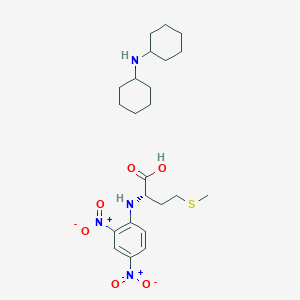
Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98% (abbreviated as RuCl2(bpy-dca)Cl) is a compound that has been studied for its potential applications in various fields, such as organic synthesis, catalysis, and biochemistry. This compound is a coordination complex of ruthenium, chloride, and two ligands, bipyridine and 4,4'-dicarboxy-2,2'-bipyridine (bpy-dca). It is a red-orange crystalline solid that is soluble in organic solvents.
Mecanismo De Acción
RuCl2(Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%)Cl acts as a catalyst in the reaction of organic compounds. It is believed that the ruthenium atom binds to the ligands, forming a coordination complex. The complex then binds to the substrate, allowing the reaction to occur. The complex then releases the product and the ruthenium atom is regenerated, allowing the reaction to be repeated.
Biochemical and Physiological Effects
RuCl2(Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%)Cl has been studied for its potential biochemical and physiological effects. Studies have shown that it can bind to proteins, which can affect their structure and function. It has also been shown to inhibit certain enzymes, which can affect the metabolism of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of RuCl2(Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%)Cl in laboratory experiments has several advantages. It is relatively stable, so it can be stored for long periods of time. It can also be used in a variety of reactions, making it a versatile tool for organic synthesis. However, it is toxic, so it must be handled with care and precautions should be taken to protect laboratory personnel.
Direcciones Futuras
RuCl2(Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%)Cl has potential applications in many fields, such as medicine, agriculture, and biotechnology. In medicine, it could be used to study the structure and function of proteins, which could lead to new drugs and treatments. In agriculture, it could be used to develop new catalysts for the synthesis of organic compounds. In biotechnology, it could be used to study the structure and function of enzymes, which could lead to new enzymes for use in biotechnology applications.
Métodos De Síntesis
RuCl2(Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%)Cl can be synthesized using two methods. The first method is the reaction of ruthenium trichloride with a mixture of 4,4'-dicarboxy-2,2'-bipyridine and p-cymene in acetonitrile. The second method is the reaction of ruthenium trichloride with 4,4'-dicarboxy-2,2'-bipyridine in dimethylformamide. Both methods yield RuCl2(Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%)Cl in high yields.
Aplicaciones Científicas De Investigación
RuCl2(Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%)Cl has been studied for its potential applications in various fields, such as organic synthesis, catalysis, and biochemistry. In organic synthesis, it has been used as a catalyst for the synthesis of polymers and other organic compounds. In catalysis, it has been used to catalyze the hydrogenation of alkenes and alkynes. In biochemistry, it has been used to study the structure and function of proteins and other biological molecules.
Propiedades
IUPAC Name |
2-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4.C10H14.2ClH.Ru/c15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;1-8(2)10-6-4-9(3)5-7-10;;;/h1-6H,(H,15,16)(H,17,18);4-8H,1-3H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXJOCGXOPIBRO-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.[Cl-].Cl[Ru+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N2O4Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Methoxyphenyl-3-O-[N-(hydroxyacetyl)-alpha-neuraminosyl]-beta-D-galactopyranoside](/img/structure/B6313639.png)
![Boron Trifluoride - Butanol Reagent (10-20%) [for Esterification] (1mL x 10)](/img/structure/B6313648.png)
![N-Ethyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride, 98%](/img/structure/B6313664.png)
![DTT / TG12 [Dithiothreitol + alpha-Thioglycerol] (1:2 mixture) [Matrix for FABMS and liquid SIMS]](/img/structure/B6313666.png)

